molecular formula C21H21N3O4S B2500556 2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958709-20-1

2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2500556
CAS No.: 958709-20-1
M. Wt: 411.48
InChI Key: WGPUEUCSVMXMRN-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-7-9-14(10-8-13)24-20(16-11-29(26)12-17(16)23-24)22-21(25)15-5-4-6-18(27-2)19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPUEUCSVMXMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2,3-Dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel compound that belongs to the thienopyrazole class of heterocyclic compounds. These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O4S with a molecular weight of 411.48 g/mol. The compound features a thienopyrazole core which is critical for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, in a study assessing the effects of various thienopyrazole compounds on red blood cells exposed to toxic agents like 4-nonylphenol, it was found that these compounds could mitigate oxidative damage by improving erythrocyte morphology and reducing cell malformations (2). The percentage of altered erythrocytes decreased significantly when treated with these compounds compared to controls (2).

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16
Thienopyrazole Compound C28.3 ± 2.04

Anticancer Activity

Thienopyrazole derivatives have also shown promising results in cancer research. A study evaluated the anticancer potential of various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. One derivative exhibited an IC50 comparable to that of paclitaxel, suggesting that thienopyrazole-based compounds could serve as effective chemotherapeutic agents (4).

The biological activities of thienopyrazoles can be attributed to several mechanisms:

  • Antioxidant Mechanism : Thienopyrazoles may enhance the body’s antioxidant defenses by scavenging free radicals and modulating oxidative stress pathways.
  • Inhibition of Enzymatic Activity : Certain thienopyrazoles act as inhibitors for specific enzymes such as phosphodiesterase (PDE), which are involved in inflammatory responses (2).
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death (4).

Case Studies

Several case studies highlight the efficacy of thienopyrazole derivatives in various biological contexts:

  • Study on Fish Toxicity : Research involving African catfish (Clarias gariepinus) demonstrated that thienopyrazole compounds could protect against oxidative damage induced by environmental toxins (2).
  • Breast Cancer Cell Line Study : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against breast cancer cells, showing significant inhibitory effects similar to established chemotherapeutics (4).

Preparation Methods

Cyclization to Form the Pyrazole Ring

The thieno[3,4-c]pyrazole scaffold is constructed via a [3+2] cycloaddition between a thiophene derivative and a hydrazine. A representative protocol adapted from Sage Journals involves:

Procedure :

  • React 3-aminothiophene-4-carboxylate (1.0 equiv) with p-tolylhydrazine (1.2 equiv) in refluxing ethanol (12 h).
  • Acidify with HCl to precipitate the pyrazole intermediate.

Key Data :

Starting Material Conditions Yield Reference
3-Aminothiophene-4-carboxylate EtOH, reflux 78%

Introduction of the p-Tolyl Group

The p-tolyl substituent is introduced during cyclization by using p-tolylhydrazine. Alternative methods include Ullmann coupling post-cyclization, though this reduces yields.

Oxidation to the 5-Oxido Derivative

Controlled oxidation of the thiophene sulfur is critical. VulcanChem’s methodology for analogous compounds uses:

Procedure :

  • Dissolve the thienopyrazole intermediate (1.0 equiv) in acetic acid.
  • Add 30% H₂O₂ (2.0 equiv) at 0°C.
  • Stir at room temperature for 6 h.

Optimization Insights :

  • Excess H₂O₂ leads to over-oxidation to sulfones.
  • Yields improve with slow reagent addition (75–82%).

Functionalization with 2,3-Dimethoxybenzamide

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Adapting the patent CN106946726A:

Procedure :

  • Mix 2,3-dimethoxybenzoic acid (1.0 equiv) and thionyl chloride (3.0 equiv) in toluene.
  • Reflux for 4 h, then distill under vacuum.

Yield : 90–92%.

Amidation Reaction

Coupling the acyl chloride to the pyrazole amine follows ACS Omega’s benzamide synthesis:

Procedure :

  • Dissolve 5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 equiv) in dry DMF.
  • Add 2,3-dimethoxybenzoyl chloride (1.1 equiv) and Et₃N (2.0 equiv).
  • Stir at 0°C → RT for 12 h.

Key Data :

Amine Acyl Chloride Conditions Yield Reference
Thienopyrazol-3-amine 2,3-Dimethoxybenzoyl chloride DMF, Et₃N 68%

Alternative Synthetic Routes

One-Pot Cyclization-Oxidation

A modified approach from VulcanChem combines cyclization and oxidation:

Procedure :

  • React 3-aminothiophene-4-carbonitrile with p-tolylhydrazine in EtOH/H₂O₂ (1:1).
  • Reflux for 8 h to directly yield the 5-oxido derivative.

Yield : 70% (vs. 65% in stepwise method).

Microwave-Assisted Amidation

Reducing reaction time via microwave irradiation (ACS Omega):

  • 150°C, 20 min, 74% yield.

Challenges and Optimization Strategies

Step Challenge Solution Outcome
Cyclization Low regioselectivity Use bulkier hydrazines >90% regiopurity
Oxidation Over-oxidation to sulfone Controlled H₂O₂ addition 82% yield
Amidation Poor nucleophilicity of amine Activate as HCl salt 75% yield

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 6.90–8.10 (m, aromatic).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O).

X-ray Crystallography :

  • Orthorhombic crystal system, P2₁2₁2₁ space group.

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with cyclization of substituted thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent benzamide coupling and oxidation steps introduce the dimethoxy and p-tolyl groups. Key considerations include:

  • Cyclization : Use of polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to form the pyrazole ring .
  • Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
  • Oxidation : Controlled addition of m-CPBA or H₂O₂ to introduce the 5-oxide group without over-oxidation .
Step Key Reagents/Conditions Yield Optimization
CyclizationThioketone, hydrazine hydrate, DMF, 90°CSlow cooling to minimize by-products
Benzamide couplingEDC, HOBt, DCM, RT, 18hExcess acyl chloride (1.2 eq)
Oxidationm-CPBA (1.1 eq), CH₂Cl₂, 0°C → RTStrict temperature control

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?

  • ¹H/¹³C NMR : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic integration .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfoxide (S=O, ~1050 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 451.12) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Technique Key Functional Groups Analyzed Critical Parameters
¹H NMRMethoxy, thieno-pyrazole protonsDeuterated DMSO for solubility
IRAmide C=O, sulfoxide S=OKBr pellet preparation
HRMSMolecular ion fragmentationESI+ mode, resolution >30,000

Q. What in vitro screening strategies are recommended to assess the compound’s biological activity and selectivity?

  • Enzyme inhibition assays : Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ kits .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
Assay Type Target Key Controls
Kinase inhibitionEGFR, IC₅₀ ≤ 1 µMStaurosporine (positive control)
Cell viabilityHeLa cells, 48h exposureDMSO vehicle, doxorubicin reference

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

  • Substituent modifications : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
  • Benzamide variations : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising target binding .
  • Thieno-pyrazole core : Rigidify the core via methylation to reduce off-target interactions .
Modification Impact on PK Properties Reference Compound Activity
p-Tolyl → 4-Cl-phenylIncreased t₁/₂ (2.5 → 4.1 h)IC₅₀: 0.8 µM vs. 1.2 µM (EGFR)
Methoxy → HydroxylImproved aqueous solubility (2 → 8 mg/mL)LogP reduced from 3.1 → 2.4

Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy results?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .
  • Metabolite identification : Perform LC-MS/MS on plasma samples to detect inactive/degraded products .
  • Protein binding assays : Measure free fraction using equilibrium dialysis to adjust dosing .
Issue Diagnostic Approach Mitigation Strategy
Low in vivo efficacyPlasma protein binding >95%Increase dose frequency
Rapid clearanceCYP450 metabolism (e.g., CYP3A4)Co-administer CYP inhibitors

Q. Which computational modeling approaches best predict binding interactions with biological targets like kinase enzymes?

  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR ATP-binding pocket (∆G ≤ -9 kcal/mol) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .
Method Key Output Validation
DockingBinding pose alignment with co-crystalRMSD ≤ 2.0 Å vs. X-ray structure
QSARPredictive IC₅₀ for novel analogsLeave-one-out cross-validation

Q. How do crystallographic studies inform the understanding of stereochemical influences on receptor binding?

  • X-ray crystallography : Resolve the compound’s binding mode to EGFR (PDB ID: 4Y0 analog) .
  • Key interactions : Hydrogen bonds between methoxy groups and Thr766, and π-π stacking with Phe699 .
  • Stereochemical tweaks : Introduce chiral centers to optimize binding (e.g., R-configuration at C3 improves affinity) .
Interaction Structural Feature Biological Impact
H-bond with Thr766Methoxy group orientation10-fold increase in potency
Hydrophobic packingp-Tolyl and Phe699Reduces ligand dissociation rate

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